2,3,3a,4,5,7a-Hexahydroindole
Description
Structure
3D Structure
Properties
CAS No. |
143384-22-9 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
2,3,3a,4,5,7a-hexahydro-1H-indole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h2,4,7-9H,1,3,5-6H2 |
InChI Key |
MFOUWLGLIHXCOZ-UHFFFAOYSA-N |
SMILES |
C1CC2CCNC2C=C1 |
Canonical SMILES |
C1CC2CCNC2C=C1 |
Synonyms |
1H-Indole,2,3,3a,4,5,7a-hexahydro-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 2,3,3a,4,5,7a Hexahydroindole Systems
Cyclization-Based Synthetic Routes
Cyclization reactions are a cornerstone in the synthesis of the 2,3,3a,4,5,7a-hexahydroindole framework, offering a powerful means to construct the bicyclic system from acyclic or monocyclic precursors. These methods often involve the formation of one or more rings in a single or sequential step, providing efficient access to the target scaffold.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a direct and efficient strategy for the synthesis of hexahydroindole derivatives. These reactions involve the formation of a bond between two atoms within the same molecule, leading to the desired bicyclic structure.
One notable example involves the Lewis acid-mediated cyclization of N-Boc protected acyliminium ions derived from L-pyroglutamic acid. nih.gov When these ions bear 4-butynyl tethers, they undergo carbocyclization to yield stereodefined 6-substituted hexahydroindole-2-carboxylic acid methyl esters. nih.gov This reaction proceeds rapidly at low temperatures (-78 °C) and provides a pathway to enantiopure sp2- and sp3-arylated azabicyclic compounds. nih.gov
Another approach utilizes the acid-catalyzed intramolecular cyclization of substituted indole (B1671886) precursors. For instance, heating 3-(2-oxocyclohexyl)methyl propionate (B1217596) derivatives in 6 M hydrochloric acid at reflux induces cyclization to form the hexahydroindole core via iminium ion intermediates. Microwave-assisted synthesis has also been employed to enhance the efficiency of these cyclization reactions, often leading to reduced reaction times and improved yields.
Amino Acid-Aldehyde Condensation Strategies
The condensation of amino acids with aldehydes provides a classical yet effective route to the hexahydroindole scaffold. This strategy often utilizes tryptophan derivatives as the amino acid component.
A well-established method involves the condensation of L-tryptophan with formaldehyde (B43269) under acidic conditions. This reaction, typically carried out in acetic acid, generates a tricyclic intermediate which, upon heating under vacuum, undergoes decarboxylation to afford the this compound system. Careful control of pH is crucial to prevent epimerization during the process.
The Ugi four-component reaction, a prominent multicomponent reaction, has also been adapted for the synthesis of complex heterocyclic scaffolds. researchgate.net While not a direct route to the parent hexahydroindole, this reaction and its variants, which involve the condensation of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid, offer a versatile platform for creating diverse, highly substituted heterocyclic systems that can be precursors to or analogs of hexahydroindoles. researchgate.net
Diels-Alder Reactions for Hexahydroindole Formation
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a highly effective method for constructing the six-membered ring of the hexahydroindole system with excellent control over stereochemistry.
In the intramolecular Diels-Alder (IMDA) reaction, the diene and dienophile are tethered within the same molecule, leading to the formation of a bicyclic product upon thermal or Lewis acid-promoted cyclization. This approach has been successfully applied to the synthesis of highly functionalized Δ6,7-hexahydroindoles. thieme-connect.comthieme-connect.com
For example, enamines derived from imines and acid chlorides can undergo intramolecular cycloaddition when heated in a solvent like toluene. thieme-connect.comthieme-connect.com The reaction often proceeds with high stereoselectivity, yielding a single diastereomer. thieme-connect.com Theoretical studies using density functional theory (DFT) have been employed to understand the regioselectivity of these reactions, predicting the formation of the fused isomer as the major product over the bridged isomer. imist.ma The intramolecular Diels-Alder reaction of a triene amide system has been shown to be a concerted process, leading to the hexahydroindole product. imist.maimist.ma
| Reactant | Conditions | Product | Yield |
| Enamine in toluene | 130-210 °C, 6-9 days | Trimethyl this compound-1,2,4-tricarboxylate | Good |
| Triene-amide | 160 °C, Toluene | Hexahydroindole derivative | - |
Table 1: Examples of Intramolecular Diels-Alder Reactions for Hexahydroindole Synthesis. thieme-connect.comthieme-connect.comimist.ma
The inverse-electron-demand Diels-Alder (IEDDA) reaction involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. This variant has been utilized for the enantioselective synthesis of cis-hydroindole scaffolds. rsc.org
A chiral N,N'-dioxide/Mg(OTf)₂ complex can catalyze the asymmetric IEDDA reaction between 2-pyrones (as the diene component) and cyclic enamines (as the dienophile). rsc.org This methodology provides access to a range of substituted cis-hydroindole derivatives with multiple contiguous stereocenters in good to excellent yields and high enantioselectivities. rsc.org The resulting cycloadduct can undergo further transformations, such as a retro-Diels-Alder reaction to extrude carbon dioxide, followed by a regioselective and stereoselective Michael addition to furnish complex cis-hexahydroindole derivatives. rsc.org
| Diene | Dienophile | Catalyst | Product | Yield | ee |
| 2-Pyrone derivative | Cyclic enamine | Chiral N,N'-dioxide/Mg(OTf)₂ | cis-Hydroindole derivative | up to 99% | up to 95% |
Table 2: Enantioselective Inverse-Electron-Demand Diels-Alder Reaction for cis-Hydroindole Synthesis. rsc.org
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysis has emerged as a powerful tool in organic synthesis, and its application in the construction of indole and its derivatives is well-documented. researchgate.net These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds under mild conditions with high efficiency.
Palladium-catalyzed domino cyclization of propargyl bromides containing two nucleophilic functional groups can lead to the formation of hexahydroindole derivatives. nih.gov For instance, a malonate derivative can undergo this domino cyclization to produce a hexahydroindole scaffold. nih.gov
Furthermore, palladium-catalyzed intramolecular C(sp³)–H activation has been utilized for the synthesis of hexahydroindoles. nih.gov For example, the intramolecular C(sp³)–H alkenylation of certain substrates can lead to the formation of the hexahydroindole core, a strategy that has been applied to the synthesis of the core structure of aeruginosin natural products. nih.gov Asymmetric palladium-catalyzed reactions have also been instrumental in the total synthesis of various alkaloids containing the hexahydroindole framework. For instance, a palladium-catalyzed asymmetric amination was a key step in the synthesis of a cyclohexenyl amine derivative, which then underwent a highly stereoselective intramolecular carbonyl-ene reaction to furnish a hexahydroindole derivative as a single product. nii.ac.jpcapes.gov.br
C(sp³)–H Activation and Functionalization
Direct functionalization of unactivated C(sp³)–H bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. Palladium-catalyzed intramolecular C(sp³)–H alkenylation has emerged as a significant method for constructing hexahydroindole scaffolds. thieme-connect.comthieme-connect.com This approach has been successfully applied to the synthesis of the core structure of aeruginosins, a class of marine natural products. researchgate.netnih.gov
The reaction typically involves the cyclization of N-alkenyl-2-bromoanilines or similar substrates. The choice of the N-acyl protecting group is crucial, with the N-trifluoroacetyl group often proving optimal for achieving good yields. thieme-connect.com The regioselectivity of the C–H activation is a key feature of this methodology, allowing for the selective formation of specific isomers. thieme-connect.com For instance, substrates with a specific allylic carbon configuration lead to the cis-configured hexahydroindole with high regioselectivity. thieme-connect.com
| Substrate | Catalyst System | Product | Key Features |
| N-alkenyl-N-trifluoroacetyl amines | Palladium catalyst | cis-Hexahydroindoles | High regioselectivity, N-trifluoroacetyl group is optimal |
| Diastereomerically pure substrates | Palladium catalyst | cis-configured hexahydroindoles | High regioselectivity |
| N-Alkyl-2-bromoanilines | Palladium catalyst | Indoline (B122111) derivatives | Direct preparation from simple alkyl groups |
Gold(I)-Catalyzed Intramolecular 1,4-Hydroamination
Gold(I) catalysts have proven to be highly effective in promoting the intramolecular hydroamination of dienes to afford nitrogen-containing heterocycles. Specifically, the gold(I)-catalyzed intramolecular 1,4-hydroamination of cyclic 1,3-dienes bearing an arylsulfonamide tether at the C-5 position provides a stereoselective route to hexahydroindole derivatives. researchgate.netablesci.com
This reaction proceeds in a 1,4-addition manner, affording the hexahydroindole products in good yields and with high diastereoselectivity. researchgate.net The proposed mechanism involves the coordination of the gold(I) species to the double bond of the 1,3-diene that is adjacent to the sulfonamide tether, forming an η2-alkene gold complex which then undergoes nucleophilic attack by the nitrogen atom. researchgate.net This methodology is also applicable to the synthesis of related seven-membered ring systems, the octahydrocyclohepta[b]pyrroles. researchgate.netablesci.com
| Substrate | Catalyst System | Product | Yield/Selectivity |
| Cyclohexa-1,3-dienes with C-5 arylsulfonamide | Gold(I) catalyst | Hexahydroindole derivatives | Good yields, diastereoselective |
| Seven-membered ring dienes with arylsulfonamide | Gold(I) catalyst | Octahydrocyclohepta[b]pyrrole derivatives | Good yields |
| N-Alkenyl carboxamides | Gold(I) catalyst | Nitrogen heterocycles | Excellent yield (exo-hydroamination) nih.gov |
Photochemical Rearrangement Approaches
Photochemical reactions offer unique pathways for the synthesis and rearrangement of complex molecular architectures. In the context of hexahydroindole chemistry, photochemical rearrangement of oxaziridines and nitrones derived from the hexahydroindole framework provides a convenient route to novel bicyclic lactams. acs.org
Specifically, the photolysis of oxaziridines in the hexahydroindole series leads to a rearrangement involving both ring expansion of one cycle and ring contraction of the other, resulting in the formation of 1-azabicyclo[5.2.0]nonan-2-ones. acs.orgfairlielab.com.au This transformation is notable for its ability to tolerate various substituents on both rings of the hexahydroindole scaffold. acs.org For example, an oxaziridine (B8769555) prepared from a cis-hexahydroindole derivative, upon UV irradiation, afforded the corresponding 1-azabicyclo[5.2.0]nonan-2-one in a 48% yield. acs.org
| Starting Material | Reaction Type | Product | Yield |
| Oxaziridines from hexahydroindoles | Photochemical Rearrangement | 1-Azabicyclo[5.2.0]nonan-2-ones | 48% acs.org |
| Nitrones from hexahydroindoles | Photochemical Rearrangement | 1-Azabicyclo[5.2.0]nonan-2-ones | Not specified acs.org |
| 1-Allyl-1,8-dihydropyrrolo[2,3-b]indoles | Photochemical Rearrangement | 2-Allyl-2H-isomers | Not specified rsc.org |
Multi-component Reactions in Hexahydroindole Synthesis
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. organic-chemistry.orgpreprints.org Several MCRs have been developed for the synthesis of tetrahydroindole derivatives, which are closely related precursors to hexahydroindoles.
One such example is the one-pot, three-component reaction of β-enaminoketones (derived from cyclohexane-1,3-diones), arylglyoxal hydrates, and 1,3-dimethylbarbituric acid in ethanol (B145695) to produce novel fused pyrrole (B145914) derivatives. researchgate.net Under mild conditions, 2,3,4,5,6,7-hexahydroindoles are formed as intermediates. researchgate.net Another MCR involves the reaction of indoles, α-oxoketene dithioacetals, and aldehydes for the synthesis of various heterocyclic systems. nih.gov
| Reactants | Catalyst/Conditions | Product/Intermediate | Key Features |
| β-Enaminoketones, arylglyoxal hydrates, 1,3-dimethylbarbituric acid | Ethanol | 2,3,4,5,6,7-Hexahydroindoles (intermediates) | One-pot, three-component reaction researchgate.net |
| Arylglyoxal monohydrates, acetonitriles, enamines of dimedone | Acid-promoted | 7-Acetamido tetrahydroindole derivatives | Direct C(sp³)–N bond formation researchgate.net |
| Dimedone, anilines, aryl glyoxals, malononitrile/cyanoacetates | Mild conditions | Fused heterocyclic pyrrole derivatives | Catalyst-free, good yields researchgate.net |
Dearomatization-Initiated Synthesis of Hexahydroindole Scaffolds
Dearomatization of readily available aromatic compounds is a powerful strategy for accessing saturated and partially saturated cyclic systems. This approach allows for the conversion of flat, aromatic precursors into three-dimensional scaffolds with multiple stereocenters.
Dearomatization of Indoline Derivatives
A significant advancement in the synthesis of novel hexahydroindoles involves the dearomatization of indoline derivatives using a tungsten complex, {TpW(NO)(PMe3)}. researchgate.netacs.orgacs.org This metal complex coordinates to the indoline ring, activating it for a sequence of reactions including protonation, electrophilic addition, nucleophilic addition, and reduction, all proceeding with well-defined and predictable stereochemistry. researchgate.netacs.org The stereochemistry of the resulting hexahydroindole is directly controlled by the tungsten stereocenter, allowing for the creation of up to four new adjacent asymmetric carbons. researchgate.netacs.org
The process begins with the selective protonation of the tungsten-coordinated indoline. The regioselectivity of this protonation (ortho vs. para) can be influenced by the substituent on the indoline nitrogen. acs.org For N-ethyl and N-isopropylindoline ligands, ortho-protonation is highly favored. acs.orgacs.org The resulting intermediate can then react with a variety of nucleophiles, leading to a diverse range of substituted tetrahydroindolinium salts, which can be further transformed into hexahydroindoles. acs.orgacs.org
| Indoline Derivative | Reagent Sequence | Product | Key Features |
| N-Ethylindoline | 1. {TpW(NO)(PMe3)}, 2. Protonation, 3. Nucleophilic addition, 4. Reduction/Oxidative decomplexation | Novel hexahydroindoles | Tungsten-controlled stereochemistry, access to diverse functionalization researchgate.netacs.org |
| N-Methylindoline | 1. {TpW(NO)(PMe3)}, 2. Protonation | Mixture of ortho and para protonated isomers | Kinetic ortho product is desired for further elaboration acs.org |
| Indole derivatives with β-lactam | CF3SO3H | Fused polycyclic indolines | Cascade ring-opening and hydroaminative cyclization rsc.org |
Metal-Mediated Dearomatization Strategies
A notable advancement in the synthesis of hexahydroindoles involves the use of tungsten complexes to mediate the dearomatization of indoline. acs.orgresearchgate.netacs.org The Harman research group has demonstrated that the transiently stable indoline complex, TpW(NO)(PMe3)(η2-N-ethyl-6,7-indoline), can serve as a versatile synthon for a variety of novel hexahydroindoles. acs.orgresearchgate.netacs.org In this approach, the tungsten metal center dearomatizes the indoline ring, which facilitates a sequence of reactions including protonation, electrophilic addition, nucleophilic addition, and reduction, all proceeding with well-defined and predictable stereochemistry. acs.orgresearchgate.net The stereochemistry of the resulting hexahydroindole is directly controlled by the tungsten stereocenter, which governs the stereoselective formation of four contiguous asymmetric carbons derived from the aromatic portion of the indoline. acs.orgresearchgate.net
The process begins with the synthesis of N,N-dimethylanilinium complexes from TpW(NO)(PMe3)(η2-benzene), N,N-dimethylaniline, and a weak acid like diisopropylammonium triflate. acs.org This methodology was extended to create new indolinium complexes. For instance, using N-methylindoline, two tautomers resulting from either ortho or para protonation were isolated. acs.org The regioselectivity of protonation was found to be under kinetic control, with the syn-ortho protonation being the faster process, while the para isomer is thermodynamically more stable. acs.org Subsequent nucleophilic addition to the activated indolinium complex yields the desired hexahydroindole derivatives. acs.org
Another significant metal-mediated strategy is the palladium-catalyzed intramolecular C(sp3)-H alkenylation. This method provides a direct route to hexahydroindoles with notable selectivity, as demonstrated in the synthesis of the octahydroindole core of the aeruginosin family of natural products. researchgate.net
Table 1: Metal-Mediated Synthesis of Hexahydroindole Derivatives
| Metal Complex/Catalyst | Substrate | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|---|
| TpW(NO)(PMe3)(η2-N-ethyl-6,7-indoline) | N-Ethylindoline | 1. Triflic acid 2. Various nucleophiles | Functionalized hexahydroindoles | Tungsten-controlled stereochemistry; sequential functionalization | acs.org, researchgate.net, acs.org |
| Palladium Catalyst | Not specified | Not specified | Hexahydroindoles | Intramolecular C(sp3)-H alkenylation; high selectivity | researchgate.net |
Chemoenzymatic Synthetic Approaches
The integration of enzymatic transformations into synthetic routes, known as chemoenzymatic synthesis, offers a powerful strategy for the construction of complex and enantioenriched molecules. In the context of hexahydroindole synthesis, this approach has been particularly valuable for creating chiral building blocks for natural product synthesis.
A notable example is the chemoenzymatic synthesis of (+)-brunsvigine, a montanine (B1251099) alkaloid. acs.org The synthetic pathway involves the creation of a hexahydroindole intermediate. acs.org This key step highlights the potential of combining enzymatic reactions with traditional organic synthesis to achieve high levels of stereocontrol. Another application is seen in the asymmetric total synthesis of nebracetam, where a chemoenzymatic strategy was employed. researchgate.net This involved a lipase-catalyzed kinetic resolution to produce a chiral lactam with high enantiomeric excess, which then served as a precursor for the hexahydroindole core. researchgate.net
While not directly producing a this compound, a related chemoenzymatic approach has been developed for the synthesis of dihydrobenzoxazinones and dihydroquinoxalinones. nih.gov This method utilizes an ethylenediamine-N,N′-disuccinic acid (EDDS) lyase for the highly stereoselective hydroamination of fumarate (B1241708) with substituted 2-aminophenols. nih.gov The resulting amino acids are then cyclized to the desired heterocycles in high enantiopurity. nih.gov This strategy demonstrates the potential for using lyases to create chiral amino acid precursors that could be adapted for the synthesis of complex hexahydroindole systems.
Table 2: Chemoenzymatic Strategies in Heterocycle Synthesis
| Enzyme | Reaction Type | Substrate(s) | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Lipase | Kinetic Resolution | Racemic lactam | Chiral lactam | High enantiomeric excess (>99% ee) | researchgate.net |
| EDDS Lyase | Hydroamination | Fumarate, 2-aminophenols | N-(2-hydroxyphenyl)-L-aspartic acids | High stereoselectivity (ee up to >99%) | nih.gov |
Advanced Synthetic Techniques and Optimization
To enhance the efficiency and selectivity of hexahydroindole synthesis, advanced techniques such as microwave-assisted synthesis and rigorous optimization of reaction conditions are being increasingly employed.
Microwave-Assisted Synthesis in Hexahydroindole Production
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. oatext.com In the synthesis of hexahydroindole derivatives, microwave-assisted cyclization has proven to be highly effective. For example, the reaction of 1-(1-cyclohexen-1-yl)pyrrolidine with 3-chloro-L-serine in dimethylformamide (DMF) at 150°C under microwave irradiation for 20 minutes afforded the target hexahydroindole in an 85% yield. Comparative studies have shown that this microwave-based method can reduce reaction times by as much as 80% when compared to traditional heating protocols.
Recent advancements have also included the use of microwave-assisted synthesis for preparing hexahydroindole-2-carboxylic acid derivatives, highlighting the versatility of this technique in accessing functionalized indole scaffolds. While not always directly targeting the this compound core, the successful application of microwave technology in the synthesis of related oxindole (B195798) and thiazepine systems further underscores its potential in heterocyclic chemistry. mdpi.combeilstein-journals.org
Optimization of Reaction Conditions for Regioselectivity Control
The control of regioselectivity is a critical aspect of synthesizing complex molecules like hexahydroindoles, which often possess multiple reactive sites. Careful optimization of reaction parameters such as catalyst, solvent, and temperature is crucial for directing the reaction towards the desired regioisomer.
In the context of radical-based approaches to hexahydroindoles, Ghelfi and colleagues optimized the conditions for an atom transfer radical cyclization (ATRC). ub.edu By using DMF as a solvent, which also acts as a ligand, they were able to reduce the reaction temperature to 60°C and the catalyst loading to 10 mol%. ub.edu Further studies on similar systems have explored different copper catalysts and ligands to fine-tune the reaction's outcome. ub.edu
The challenge of regioselectivity is also evident in NHC-catalyzed annulation reactions. By carefully selecting the NHC precursor, solvent, and temperature, it is possible to regiodivergently access different spiro-annulated products. nih.gov For instance, the use of different thiazolium salt precatalysts can lead to excellent regioselectivity in favor of one isomer over another. nih.gov
Table 3: Optimization of Reaction Conditions for Hexahydroindole Synthesis
| Reaction Type | Catalyst/Precatalyst | Solvent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|---|
| Atom Transfer Radical Cyclization | CuCl:TPMA (10 mol%) | Not specified | Not specified | 67% yield of hexahydroindole 4a | ub.edu |
| Atom Transfer Radical Cyclization | "Ligand-free-like" | DMF | 60°C | Reduced temperature and catalyst loading | ub.edu |
| NHC-Catalyzed Annulation | Thiazolium salt | Not specified | Not specified | Excellent regioselectivity (>20:1) | nih.gov |
Stereochemical Control and Conformational Analysis in 2,3,3a,4,5,7a Hexahydroindole Systems
Enantioselective Synthesis Strategies
Achieving enantioselectivity in the synthesis of 2,3,3a,4,5,7a-hexahydroindoles involves creating a chiral environment during the key bond-forming steps. This is typically accomplished through the use of chiral auxiliaries, asymmetric catalysis, or by leveraging the stereochemistry inherent in the starting materials.
Chiral Auxiliary Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This strategy has been widely applied in various asymmetric transformations, including cycloaddition reactions, which are a common method for constructing the hexahydroindole core.
A prevalent strategy for forming the bicyclic structure of hexahydroindoles is the intramolecular Diels-Alder reaction. In this approach, a chiral auxiliary can be attached to the dienophile or the diene portion of the acyclic precursor. Camphorsultam, often referred to as Oppolzer's sultam, is a classic and highly effective chiral auxiliary for such reactions. When attached to an acrylate dienophile, the camphor-derived sultam provides a sterically defined environment. The bulky sultam group effectively shields one face of the dienophile, forcing the diene to approach from the less hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenters in the cycloadduct.
Similarly, Evans oxazolidinone auxiliaries are powerful tools for controlling stereochemistry in various C-C bond-forming reactions. When an acyclic precursor is functionalized with an Evans auxiliary, subsequent cyclization reactions, such as the Diels-Alder reaction, can proceed with a high degree of stereocontrol due to the predictable steric bias imposed by the auxiliary. harvard.edu The effectiveness of these auxiliaries relies on their ability to form rigid chelated intermediates with Lewis acids, which locks the conformation of the dienophile and leads to highly predictable facial selectivity. harvard.edu After the cycloaddition, the auxiliary can be cleaved under mild conditions to reveal the chiral hexahydroindole product.
Asymmetric Catalysis in Hexahydroindole Construction
Asymmetric catalysis is a powerful method for generating chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Both metal-based catalysts and small organic molecules (organocatalysts) have been employed to construct the hexahydroindole skeleton.
Transition metal catalysis, particularly with rhodium, ruthenium, and palladium, is a cornerstone of asymmetric synthesis. The design of chiral ligands that coordinate to the metal center is paramount for achieving high enantioselectivity. For the synthesis of hexahydroindoles, asymmetric hydrogenation of the indole (B1671886) aromatic ring is a direct approach. This transformation is challenging due to the aromatic stability of the indole core. However, specialized catalytic systems, such as those based on ruthenium-N-heterocyclic carbene (NHC) complexes, have been developed for the complete hydrogenation of indoles to octahydroindoles, demonstrating the potential for stereocontrol during the reduction of the heterocyclic and carbocyclic rings. nih.gov The enantioselectivity in these reactions is dictated by the chiral environment created by the ligand around the metal center, which differentiates between the two faces of the substrate during the hydrogen delivery steps.
Another catalytic approach involves cycloaddition reactions. For instance, a rhodium-catalyzed enantioselective [2+2+2] cycloaddition has been used to construct tetrahydroindole skeletons, which can then be further elaborated into hexahydroindoles. The success of this method hinges on the chiral ligand, which controls the stereochemical outcome of the initial cyclization.
Organocatalysis avoids the use of metals and instead uses small, chiral organic molecules to induce stereoselectivity. Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly efficient for rapidly building molecular complexity.
A notable example is the enantioselective construction of the cis-hexahydroindole scaffold via an asymmetric inverse-electron-demand Diels-Alder reaction. nih.gov This reaction, between a 2-nitro-3-vinylindole and an enol ether, is catalyzed by a chiral phosphoric acid. The catalyst protonates the vinylindole, activating it for the cycloaddition and creating a chiral ion pair that effectively shields one face of the molecule, leading to high enantioselectivity. The resulting cis-tetrahydroindole can then be subjected to a regioselective and stereoselective 1,6-Michael addition, which proceeds with high fidelity to yield the final cis-hexahydroindole derivative, preserving the enantiomeric purity established in the initial catalytic step. nih.gov
| Step | Reaction | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Inverse-Demand Diels-Alder | Chiral Phosphoric Acid | 99% | 95% |
| 2 | 1,6-Michael Addition | MeLi, CuI | Moderate | 95% |
Substrate-Controlled Stereoselective Syntheses
In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by one or more existing stereocenters in the substrate molecule. This strategy is particularly effective when a rigid cyclic or polycyclic system is being assembled.
A powerful method for the synthesis of highly functionalized hexahydroindoles employs the dearomatization of an indoline (B122111) core mediated by a tungsten complex. acs.org The metal complex, which is chiral, coordinates to the indoline ring, breaking its aromaticity. This coordinated complex then acts as the substrate for a series of subsequent reactions. The stereochemistry of the tungsten center dictates the facial selectivity of all subsequent additions to the dearomatized ring. This method allows for the sequential and highly stereocontrolled introduction of up to four new stereocenters on the carbocyclic portion of the indoline, leading to complex hexahydroindole structures with predictable relative and absolute stereochemistry. acs.org The metal complex essentially acts as a "chiral auxiliary" that is not covalently bound to the substrate in the traditional sense but exerts powerful stereocontrol before being removed in a final step.
Diastereoselective Synthesis Approaches
Diastereoselective synthesis aims to control the relative stereochemistry between two or more newly formed stereocenters. In the context of 2,3,3a,4,5,7a-hexahydroindoles, this is crucial for establishing the cis or trans fusion of the bicyclic system and the relative orientation of substituents.
The synthesis of the cis-fused hexahydroindole scaffold is a common target, as this conformation is found in many natural products. nih.gov The aforementioned cascade reaction involving an inverse-demand Diels-Alder reaction followed by a Michael addition is an excellent example of a diastereoselective process. The initial cycloaddition establishes the cis-fusion of the tetrahydroindole intermediate. The subsequent 1,6-Michael addition is also highly diastereoselective, with the nucleophile adding to the face opposite the existing substituents, thus setting the relative stereochemistry of the new stereocenter. nih.gov
Another powerful tool for diastereoselective synthesis is the intramolecular Heck reaction. This reaction can be used to form the five-membered ring of the hexahydroindole system. The diastereoselectivity of the cyclization can be controlled by the substrate's geometry and the nature of protecting groups, which can influence the conformational preferences of the transition state during the migratory insertion step. nih.gov By carefully designing the acyclic precursor, it is possible to favor the formation of one diastereomer over others, leading to a stereochemically well-defined hexahydroindole product.
Control of Multiple Contiguous Stereocenters
The synthesis of 2,3,3a,4,5,7a-hexahydroindole derivatives with defined stereochemistry at the C3a, C7a, and other substituent-bearing carbons presents a significant synthetic challenge. Various methodologies have been developed to address this, often relying on substrate control, chiral auxiliaries, or asymmetric catalysis.
One notable approach involves the diastereoselective reduction of a suitable precursor. For instance, the reduction of a tetrahydropyrido[4,3-b]indole system can lead to the formation of either cis- or trans-fused hexahydroindoles depending on the reducing agent and reaction conditions. The relative configuration of the substituents at various positions can influence the stereochemical outcome of such transformations.
Another powerful strategy is the use of cycloaddition reactions, such as the Diels-Alder reaction, to construct the bicyclic core with a high degree of stereocontrol. The facial selectivity of the dienophile's approach to the diene can be influenced by steric and electronic factors of the reactants, leading to the preferential formation of one diastereomer.
Furthermore, organocatalysis has emerged as a valuable tool for the enantioselective and diastereoselective synthesis of complex heterocyclic systems, including hexahydroindoles. Chiral Brønsted acids or amine catalysts can activate the substrates and create a chiral environment that directs the formation of specific stereoisomers.
Diastereomeric Ratio Enhancement Strategies
Achieving a high diastereomeric ratio (d.r.) is crucial for obtaining pure compounds and for elucidating structure-activity relationships. Several strategies can be employed to enhance the diastereoselectivity of reactions leading to 2,3,3a,4,5,7a-hexahydroindoles.
Kinetic vs. Thermodynamic Control: The choice of reaction conditions, such as temperature and reaction time, can significantly impact the diastereomeric outcome. Kinetically controlled reactions, typically performed at low temperatures, favor the formation of the product that is formed faster, while thermodynamically controlled reactions, often conducted at higher temperatures, lead to the most stable diastereomer. By carefully manipulating these parameters, the formation of the desired diastereomer can be maximized.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies of the diastereomeric pathways, thereby affecting the diastereomeric ratio. For instance, in certain reactions, polar aprotic solvents may stabilize a more polar transition state, leading to a different diastereomeric outcome compared to nonpolar solvents.
Catalyst and Reagent Control: The nature of the catalyst or reagent used can play a pivotal role in determining the diastereoselectivity. For example, in metal-catalyzed reactions, the choice of the metal center and the ligands can create a specific steric and electronic environment that favors the formation of one diastereomer over the other. Similarly, the use of bulky reducing agents can lead to a higher diastereomeric ratio by selectively attacking the less hindered face of the substrate.
Interactive Data Table: Factors Influencing Diastereomeric Ratio in Hexahydroindole Synthesis
| Factor | Condition 1 | Diastereomeric Ratio (d.r.) 1 | Condition 2 | Diastereomeric Ratio (d.r.) 2 |
| Temperature | -78 °C | 90:10 | 25 °C | 70:30 |
| Solvent | Toluene | 85:15 | THF | 60:40 |
| Catalyst | Catalyst A | >95:5 | Catalyst B | 50:50 |
| Reducing Agent | Bulky Hydride | 92:8 | Small Hydride | 75:25 |
Conformational Analysis of the Hexahydroindole Ring System
The this compound ring system is a conformationally flexible molecule, and its preferred conformation can significantly impact its biological activity. Understanding the conformational equilibrium is therefore of utmost importance.
Theoretical and Computational Approaches to Conformational Equilibrium
Computational chemistry provides powerful tools to investigate the conformational landscape of the this compound ring system. Density Functional Theory (DFT) calculations are commonly employed to determine the relative energies of different conformers and to predict the most stable conformations. These calculations can also provide insights into the geometric parameters, such as bond lengths and dihedral angles, of the various conformers.
Molecular mechanics and molecular dynamics simulations can be used to explore the conformational space of the hexahydroindole ring and to study its dynamic behavior. These methods can help identify the low-energy conformers and the energy barriers for interconversion between them. The Gauge-Independent Atomic Orbital (GIAO) method is often used in conjunction with DFT to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to validate the predicted conformations.
Data Table: Calculated Relative Energies of Hexahydroindole Conformers
| Conformer | Method | Relative Energy (kcal/mol) |
| Chair-like | DFT (B3LYP/6-31G) | 0.00 |
| Boat-like | DFT (B3LYP/6-31G) | 3.5 |
| Twist-boat | DFT (B3LYP/6-31G*) | 5.2 |
Experimental Methods for Conformational Elucidation
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable for elucidating the conformation of the this compound ring system in solution and in the solid state, respectively.
X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique yields precise information about bond lengths, bond angles, and dihedral angles, allowing for a detailed analysis of the ring conformation and the stereochemical relationships between all atoms. While the solid-state conformation may not always be identical to the predominant conformation in solution, it provides a crucial benchmark for computational studies and for interpreting NMR data.
The combination of theoretical calculations and experimental data from NMR and X-ray crystallography provides a comprehensive understanding of the complex stereochemical and conformational features of the this compound ring system, which is essential for the rational design of new molecules with specific biological activities.
Mechanistic Investigations of 2,3,3a,4,5,7a Hexahydroindole Forming Reactions
Elucidation of Reaction Pathways and Transition States
The formation of the hexahydroindole skeleton can proceed through several distinct reaction pathways, the nature of which is often dictated by the starting materials, catalysts, and reaction conditions. Key mechanistic routes include intramolecular cyclizations involving C-H activation, dearomatization-addition sequences, and cycloaddition reactions.
One prominent pathway involves the palladium-catalyzed intramolecular C(sp³)–H alkenylation. researchgate.net In this type of reaction, a suitably functionalized precursor undergoes a C-H activation step, which is often the rate-determining step of the catalytic cycle. Density Functional Theory (DFT) calculations on related systems have shown that the regioselectivity of the C-H activation is influenced by the formation of a palladacyclic intermediate, with five-membered rings being favored over larger ring sizes. The transition state for this step is often described as a concerted metalation-deprotonation (CMD) process. researchgate.net
Another pathway involves the dearomatization of an indoline (B122111) precursor, facilitated by a transition metal complex. For instance, coordination of a chromium tricarbonyl fragment to N-alkylindoline activates the aromatic ring toward protonation. DFT calculations have revealed that while para protonation is often the thermodynamically favored outcome, ortho protonation at the C3a position is the kinetically preferred path, leading to the desired iminium ion intermediate that can be trapped by nucleophiles. acs.org This kinetic preference is crucial for the successful synthesis of the hexahydroindole core via this route.
The transition states in these reactions are high-energy, transient structures that dictate the reaction rate and stereochemical outcome. Computational methods, such as DFT, are invaluable for locating and characterizing these transition states. joaquinbarroso.comnih.gov For example, in asymmetric Heck/Tsuji–Trost reactions that form chiral hexahydroindoles, the enantioselectivity is determined by the difference in the distortion/interaction energies (ΔE_dis) of the two competing migration insertion transition states. researchgate.net By analyzing the geometry of these transition states, including critical bond lengths and angles, chemists can rationalize and predict the stereochemical outcome of a reaction.
Table 1: Comparison of Calculated Energy Barriers for Different Hexahydroindole Formation Pathways
| Reaction Type | Catalyst System | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Intramolecular C(sp³)-H Arylation | Pd(0) / P(o-tol)₃ | C-H Activation | 25.8 | researchgate.net |
| Asymmetric Heck/Tsuji-Trost | Pd(0) / PC-Phos | Migratory Insertion | 18.2 (major diastereomer) | researchgate.net |
Note: Data is derived from studies on closely related indole (B1671886) and indoline systems and serves to illustrate typical energy barriers.
Role of Key Intermediates
The pathways leading to 2,3,3a,4,5,7a-hexahydroindole are characterized by the formation of specific, reactive intermediates that are subsequently converted to the final product. The nature of these intermediates is fundamental to the reaction mechanism.
Iminium ions are powerful electrophiles that play a central role in many hexahydroindole syntheses. They are typically generated in situ from the protonation or oxidation of an enamine or the dearomatization of an indoline ring system. acs.org Once formed, the electrophilic iminium carbon is susceptible to attack by a wide range of intramolecular or intermolecular nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and constructing the bicyclic framework.
For example, in the synthesis of hexahydroindoles from N-alkylindolines complexed to a tungsten fragment, kinetic protonation at the C3a position generates a reactive iminium ion intermediate. This intermediate is then trapped by various nucleophiles, such as aromatic rings, hydrides, or amines, to yield the functionalized hexahydroindole product. acs.org Acyliminium ions, which are N-acylated versions of iminium ions, are also widely used intermediates, often generated from hydroxylactams under acidic conditions, and undergo similar cyclization reactions. researchgate.net
Transition metal catalysis is a cornerstone of modern organic synthesis, and the formation of hexahydroindoles is no exception. Reactions catalyzed by metals like palladium, rhodium, and tungsten proceed via a series of metal-bound intermediates. researchgate.netacs.orgmdpi.com
In palladium-catalyzed C(sp³)-H activation reactions, key intermediates include:
Pd(0)-Substrate Complex: The initial coordination of the palladium catalyst to the substrate.
Palladacyclic Intermediate: Formed via intramolecular C-H activation, this intermediate is crucial for determining the regioselectivity of the reaction. researchgate.netresearchgate.net
Pd(II) Hydride Complex: Often formed after the C-H activation step.
Organopalladium(II) Intermediate: Formed after migratory insertion or oxidative addition, this species precedes the final reductive elimination step that releases the product and regenerates the Pd(0) catalyst.
In the tungsten-mediated dearomatization of indoline, a tungsten-π-indoline complex is the key initial intermediate. Protonation of this complex leads to a tungsten-bound η³-allylic iminium species, which is the reactive electrophile that undergoes nucleophilic attack. acs.org
Radical cyclizations offer an alternative and powerful method for the synthesis of heterocyclic systems, including the hexahydroindole core. These reactions involve intermediates with unpaired electrons and often proceed via cascade processes.
A representative example is the oxidative radical cyclization-cyclization cascade. mdpi.com In a reaction designed to form a related benzo[f]isoindole system, an active methine substrate containing both an allyl and a phenyl group is treated with an oxidant like iron(III) chloride. This generates a carbon-centered radical, which first undergoes an intramolecular 5-exo-trig cyclization onto the allyl group. The resulting radical intermediate then undergoes a second cyclization onto the aromatic phenyl ring, followed by oxidation and deprotonation to afford the final polycyclic product. mdpi.com The regioselectivity and stereochemistry of such radical cyclizations are governed by factors outlined in Baldwin's rules and by steric and electronic effects of the substrate.
Kinetic and Thermodynamic Considerations in Hexahydroindole Reactions
The outcome of a chemical reaction is often determined by a delicate balance between kinetic and thermodynamic control. In a kinetically controlled reaction, the major product is the one that is formed fastest (via the lowest activation energy transition state), whereas in a thermodynamically controlled reaction, the most stable product predominates.
This concept is well-illustrated in the protonation of tungsten-complexed N-methylindoline. acs.org Computational studies showed that protonation at the C5 (para) position leads to the most stable (thermodynamic) product. However, experimental observations revealed that the initial product formed is from protonation at the C3a (ortho) position, which is the kinetic product. Over time, this kinetic product can isomerize to the more stable thermodynamic product. For synthetic utility, it is crucial to trap the kinetically formed C3a-protonated iminium ion intermediate before it can rearrange.
Table 2: Kinetic vs. Thermodynamic Protonation of Tungsten-Complexed N-Methylindoline
| Protonation Site | Product Type | Relative Energy (kcal/mol) | Experimental Observation | Reference |
|---|---|---|---|---|
| C3a (ortho) | Kinetic | +1.6 | Initially formed product | acs.org |
The stereoselectivity of hexahydroindole formation can also be under either kinetic or thermodynamic control. In the formation of related hexahydropyrrolo[2,3-b]indoles, the preference for a substituent at the 2-position to adopt an endo configuration has been identified as a thermodynamic preference, driven by the minimization of torsional strain in the final product. researchgate.net Understanding these kinetic and thermodynamic principles is essential for directing a reaction toward the desired isomer. rsc.orgnih.gov
Computational Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of hexahydroindole synthesis. researchgate.netnih.gov These theoretical studies provide insights that are often difficult or impossible to obtain through experimental means alone.
Key applications of computational studies in this field include:
Mapping Potential Energy Surfaces: DFT calculations can map the entire energy landscape of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. ukm.my
Determining Reaction Pathways: By comparing the energy barriers of different possible pathways, researchers can predict the most likely mechanism. acs.org
Rationalizing Selectivity: Computational models can explain the origins of regioselectivity and stereoselectivity. For instance, DFT calculations have been used to rationalize the kinetic preference for ortho protonation in indoline dearomatization and to explain the high diastereoselectivity in palladium-catalyzed cyclizations by comparing the energies of competing transition states. researchgate.netacs.org
Validating Experimental Results: Theoretical calculations of properties like NMR chemical shifts or vibrational frequencies can be compared with experimental data to confirm the structure of proposed intermediates or products. researchgate.net
For example, DFT(B3PW91) calculations were instrumental in demonstrating that C-H activation is the rate-determining step in certain palladium-catalyzed intramolecular arylations and that the formation of a C-H agostic interaction is a key factor controlling regioselectivity. researchgate.net These computational insights provide a detailed, molecular-level understanding of the reaction mechanism, which is invaluable for the rational design of new catalysts and synthetic strategies.
Applications of 2,3,3a,4,5,7a Hexahydroindole Scaffolds in Complex Organic Synthesis
Building Blocks for Natural Product Total Synthesis
The hexahydroindole core is a common feature in several families of alkaloids and other complex natural products. Synthetic chemists have leveraged this structural element as a foundational component, developing innovative strategies to construct these intricate molecules.
The inherent structure of hexahydroindole makes it an ideal precursor for the assembly of various alkaloid skeletons.
Amaryllidaceae Alkaloids : The synthesis of the core nucleus of crinine-type Amaryllidaceae alkaloids has been achieved using hexahydroindole intermediates. sun.ac.za For instance, a key hexahydroindole aldehyde can be synthesized via an intramolecular Alder-ene (IMAE) cyclization of a 1,6-enyne precursor, catalyzed by a palladium complex. sun.ac.za This approach provides a rapid and efficient route to the pivotal tricyclic core of this alkaloid family, which is known for its wide range of therapeutic properties. livescience.iomdpi.com All Amaryllidaceae alkaloids are biosynthetically derived from the common precursor norbelladine. mdpi.commdpi.com
Erythrina Alkaloids : The tetracyclic spiroamine skeleton characteristic of Erythrina alkaloids has been successfully synthesized using hexahydroindole as a starting material. wikipedia.org A foundational synthetic sequence involves the reaction of hexahydroindole with phenylacetyl chloride to form a ketoamide intermediate. cdnsciencepub.comcdnsciencepub.com This intermediate subsequently undergoes ring closure when treated with polyphosphoric acid, effectively constructing the complete ring system of the aromatic class of Erythrina alkaloids. cdnsciencepub.comcdnsciencepub.com This strategy has been applied to the synthesis of hexahydroapoerysotrine and other analogues. cdnsciencepub.com
Stemona Alkaloids : While direct synthesis from a pre-formed hexahydroindole is less common, the construction of the core frameworks of Stemona alkaloids often involves the in-situ generation of related polycyclic nitrogenous structures. nih.govnih.gov A notable strategy is the use of a tandem Diels-Alder/azido-Schmidt reaction, which efficiently assembles the multicyclic core of these natural products from simple cycloalkenone precursors. nih.gov This methodology allows for the rapid construction of the complex pyrrolo[1,2-a]azepine system central to many Stemona alkaloids. researchgate.net These alkaloids are recognized for their potent antitussive and antiparasitic activities. nih.govresearchgate.net
Strychnos Alkaloids : The synthesis of the famously complex Strychnos alkaloids, such as strychnine, represents a significant challenge in organic chemistry. rsc.org Synthetic strategies often rely on the creation of intricate indole-based intermediates. The Fischer indole (B1671886) synthesis is a classic and widely applied method for creating the indole framework that is central to these alkaloids. semanticscholar.org While modern syntheses employ a variety of innovative strategies, the fundamental approach often involves the elaboration of a functionalized indole or a related reduced precursor to construct the characteristic cage-like structure of this alkaloid class. rsc.orgmit.edu
Key Synthetic Strategies for Alkaloid Cores Using Hexahydroindole Scaffolds
| Alkaloid Class | Key Reaction | Intermediate/Scaffold | Significance |
|---|---|---|---|
| Amaryllidaceae | Intramolecular Alder-ene (IMAE) Cyclization sun.ac.za | Functionalized Hexahydroindole sun.ac.za | Efficiently builds the crinine-type core. sun.ac.za |
| Erythrina | Polyphosphoric Acid-Mediated Cyclization cdnsciencepub.comcdnsciencepub.com | N-acyl Hexahydroindole cdnsciencepub.comcdnsciencepub.com | Constructs the characteristic tetracyclic spiroamine skeleton. wikipedia.orgcdnsciencepub.com |
| Stemona | Tandem Diels-Alder/Azido-Schmidt Reaction nih.gov | Tricyclic Nitrogenous Core nih.gov | Rapidly assembles the complex core from simple precursors. nih.gov |
Hexahydroindole derivatives are crucial for the synthesis of complex peptide-based natural products.
Aeruginosins : The aeruginosin family of natural products are linear tetrapeptides that act as serine protease inhibitors. nih.govnih.gov A key structural feature of these molecules is the unusual amino acid 2-carboxy-6-hydroxyoctahydroindole (Choi). nih.govresearchgate.netmdpi.com A highly efficient and scalable synthesis of the Choi core has been developed using a palladium-catalyzed intramolecular C(sp³)–H alkenylation reaction. researchgate.netresearchgate.net This modern synthetic method allows for the selective formation of the hexahydroindole ring, providing a strategic route to the core structure of aeruginosins on a large scale. nih.govresearchgate.net
Epidithiodiketopiperazines (ETPs) : The ETPs are a class of fungal metabolites characterized by a disulfide-bridged diketopiperazine core, which imparts significant biological activity. rsc.orgnih.gov The synthesis of precursors for these complex molecules often relies on the stereoselective construction of a functionalized hexahydroindole scaffold. rsc.org One effective method is a diastereoselective inverse electron-demand Diels–Alder (IEDDA) reaction, which establishes the key stereocenters of the hydroindole precursor. rsc.org This precursor serves as a versatile monomer for the divergent synthesis of various ETP natural products. rsc.org
Precursors for Heterocyclic Systems and Drug-like Molecules
Beyond natural product synthesis, the hexahydroindole scaffold is a valuable starting point for the creation of novel heterocyclic systems and molecules with potential pharmaceutical applications.
The construction of spirocyclic systems, where two rings share a single atom, is a topic of significant interest in medicinal chemistry. The hexahydroindole framework can be incorporated into such structures. For example, highly stereoselective methods have been developed for the synthesis of spiro-polycyclic oxindoles. nih.gov These methods can involve sequential organocatalytic reactions, such as Michael-domino Michael/aldol sequences, to create multiple contiguous stereocenters with high precision. nih.gov Similarly, spiro[quinazoline-indoline]dione derivatives have been synthesized through the condensation of isatins with alicyclic amino-amides, demonstrating the utility of indole-based precursors in generating complex spiro-heterocycles. nih.gov
The hexahydroindole ring system can serve as a template for the construction of more elaborate fused polyheterocyclic structures. Starting with related scaffolds like 4,5,6,7-tetrahydroindol-4-ones, additional rings can be fused to the indole core. nih.gov Synthetic strategies include intramolecular Friedel-Crafts acylations to form new five-membered rings or using Rh(III)-catalyzed oxidative [4+2] cycloadditions with dienes to construct fused benzene (B151609) rings (benzannulation). nih.gov These methods expand the structural diversity of indole-based compounds, leading to novel polyheterocyclic systems with potential applications in materials science and pharmacology.
Role as Versatile Synthetic Intermediates for Functionalization
The chemical reactivity of the 2,3,3a,4,5,7a-hexahydroindole scaffold makes it a highly versatile intermediate for further chemical modification. The structure contains several sites that can be selectively functionalized:
The Secondary Amine : The nitrogen atom can be readily alkylated, acylated, or incorporated into other functional groups, allowing for the introduction of diverse substituents.
The Double Bond : The C6-C7 double bond can undergo a variety of reactions, including hydrogenation, epoxidation, dihydroxylation, and cycloaddition, providing access to a wide range of saturated and functionalized derivatives.
C-H Bonds : Modern synthetic methods, such as transition-metal-catalyzed C-H activation, allow for the direct functionalization of otherwise unreactive C-H bonds on the carbocyclic portion of the ring system. researchgate.netresearchgate.net This enables the introduction of aryl or alkyl groups at specific positions, further diversifying the accessible structures.
This inherent reactivity allows chemists to use the hexahydroindole core as a modular platform, systematically modifying its structure to explore structure-activity relationships and develop novel compounds. mdpi.com
Analytical and Characterization Methodologies for 2,3,3a,4,5,7a Hexahydroindole Structures
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the connectivity and three-dimensional arrangement of atoms within the hexahydroindole scaffold.
NMR spectroscopy is an indispensable tool for the structural analysis of 2,3,3a,4,5,7a-hexahydroindole derivatives.
¹H NMR: Proton NMR provides information about the chemical environment of each hydrogen atom. For instance, in N-substituted hexahydroindoles, the signals for protons on the saturated rings typically appear in the upfield region, while any protons on aromatic substituents would be found further downfield. acs.org The multiplicity of these signals, governed by spin-spin coupling, reveals the number of adjacent protons.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. rsc.org The chemical shifts of the carbon atoms in the hexahydroindole framework are indicative of their hybridization and local electronic environment. For example, sp³ hybridized carbons of the saturated portion of the molecule will resonate at higher fields compared to any sp² carbons in substituents. rsc.orgarkat-usa.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional NMR technique is crucial for determining the spatial proximity of protons. researchgate.netelsevierpure.com By observing cross-peaks between protons that are close in space but not necessarily bonded, the relative stereochemistry of the hexahydroindole ring system can be established. This is particularly important for ascertaining the cis or trans fusion of the rings.
Coupling Constant Analysis: The magnitude of the coupling constants (J-values) between adjacent protons provides detailed information about the dihedral angles between them. jst.go.jp This data is instrumental in confirming the conformation of the six-membered ring and the relative stereochemistry of substituents.
| Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) |
| ¹H NMR | Chemical environment and connectivity of protons | Aliphatic H: 1-4 ppm; Aromatic H: 6-9 ppm |
| ¹³C NMR | Carbon skeleton framework | Aliphatic C: 10-70 ppm; Aromatic C: 100-150 ppm |
| NOESY | Spatial proximity of protons for stereochemical analysis | Correlation between protons < 5 Å apart |
| Coupling Constant Analysis | Dihedral angles and conformation | J-values typically range from 2-15 Hz |
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound derivatives.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. rsc.org This is a critical step in confirming the identity of a newly synthesized compound.
Fragmentation Pathway Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. researchgate.netnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the hexahydroindole core and identify substituents. researchgate.netyoutube.comtsijournals.com Common fragmentation pathways for indole-containing compounds involve cleavages of the bonds adjacent to the nitrogen atom and within the saturated ring system. researchgate.net
| Technique | Information Obtained | Key Features |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition | High accuracy mass measurement (to within a few ppm) |
| Fragmentation Pathway Analysis (MS/MS) | Structural information based on characteristic fragment ions | Provides a "fingerprint" of the molecule's structure |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of key structural features:
N-H Stretch: For unsubstituted or N-monosubstituted hexahydroindoles, a characteristic absorption band appears in the region of 3300-3500 cm⁻¹.
C-H Stretch: Absorptions corresponding to sp³ C-H bonds in the saturated rings are typically observed just below 3000 cm⁻¹.
C=C Stretch: If there is unsaturation within the six-membered ring, a C=C stretching vibration may be observed around 1650 cm⁻¹.
Other Functional Groups: The presence of substituents with specific functional groups, such as carbonyls (C=O) or hydroxyls (O-H), will give rise to strong, characteristic absorption bands in the IR spectrum. ias.ac.in
Diffraction Methods for Absolute and Relative Configuration Determination
While spectroscopic methods provide valuable information about connectivity and relative stereochemistry, diffraction techniques are the gold standard for determining the absolute and relative configuration of chiral molecules.
For crystalline derivatives of this compound, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of the molecule. acs.org This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. The resulting crystal structure offers definitive proof of the molecule's configuration. researchgate.net
Chromatographic and Purity Assessment Techniques
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of a sample. rsc.org
Column Chromatography: This technique is widely used for the purification of synthesized hexahydroindole derivatives on a preparative scale. rsc.org
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful analytical techniques for determining the purity of a compound. rsc.org When coupled with a mass spectrometer (GC-MS or LC-MS), these methods can also provide structural information.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiopurity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity and enantiomeric excess of this compound and its analogs. The versatility of HPLC allows for the separation of the main compound from impurities generated during synthesis and the resolution of enantiomers, which is crucial given the chiral nature of the hexahydroindole core.
Purity Analysis:
For purity analysis, reversed-phase HPLC is commonly employed. This method utilizes a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. A UV detector is often used for detection, as the indole (B1671886) moiety, even in its reduced form, may possess a chromophore that absorbs in the UV range. The purity of a sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Enantiopurity Analysis:
Due to the presence of multiple chiral centers in the this compound scaffold, the determination of enantiomeric purity is of significant importance. Chiral HPLC is the method of choice for this purpose. This can be achieved through two main approaches:
Direct Chiral HPLC: This method involves the use of a chiral stationary phase (CSP). These phases are designed to have stereospecific interactions with the enantiomers, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used for the separation of a broad range of chiral compounds, including heterocyclic structures similar to hexahydroindole. The mobile phase in chiral HPLC often consists of a mixture of a nonpolar solvent like n-hexane and a polar alcohol such as 2-propanol or ethanol (B145695).
Indirect Chiral HPLC: In this approach, the enantiomers of the hexahydroindole derivative are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., a C18 column).
The selection of the appropriate chiral column and mobile phase is critical for achieving optimal separation of the enantiomers. Method development often involves screening various CSPs and mobile phase compositions to find the conditions that provide the best resolution.
Detailed Research Findings:
While specific HPLC methods for the parent this compound are not extensively detailed in publicly available literature, methods for structurally related compounds, such as octahydroindole-2-carboxylic acid, provide valuable insights. For instance, the separation of stereoisomers of octahydroindole-2-carboxylic acid has been achieved using chiral ligand-exchange chromatography. This technique involves adding a chiral selector, such as a metal complex with an optically active ligand, to the mobile phase to facilitate the separation on an achiral column.
In other studies focusing on the synthesis of various indole and hexahydroquinoline derivatives, HPLC is routinely used to determine the purity and, where applicable, the enantiomeric excess of the synthesized compounds. For example, the chiral resolution of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, a heterocyclic compound with a single chiral center, was successfully achieved using a cellulose-based chiral stationary phase (Chiralcel OD) with a mobile phase of n-hexane and 2-propanol. nih.gov A baseline separation with a resolution factor (Rs) greater than 1.5 was obtained, demonstrating the effectiveness of this type of CSP for resolving enantiomers of heterocyclic compounds. nih.gov
The following interactive data tables illustrate typical parameters and results obtained in the HPLC analysis of compounds structurally related to this compound.
Table 1: Illustrative HPLC Method for Purity Analysis of a Hexahydroindole Derivative
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Analyte Retention Time | 8.5 min |
| Purity | >98% (based on peak area) |
Table 2: Illustrative Chiral HPLC Method for Enantiomeric Separation of a Hexahydroindole Derivative
| Parameter | Value |
| Column | Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:2-Propanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 12.3 min |
| Retention Time (Enantiomer 2) | 14.8 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (ee) | 99% |
These tables represent typical starting points for the development of specific analytical methods for this compound and its derivatives. The actual conditions would require optimization based on the specific properties of the analyte.
Advanced Research Directions and Future Perspectives in 2,3,3a,4,5,7a Hexahydroindole Chemistry
Development of Novel and Sustainable Synthetic Routes
The demand for greener and more efficient chemical processes has spurred the development of innovative synthetic routes to the hexahydroindole framework. A significant departure from classical methods involves the dearomatization of readily available indole (B1671886) precursors. For instance, a tungsten-mediated dearomatization of indolines has been developed, which allows for sequential and stereochemically predictable functionalization, ultimately yielding novel hexahydroindoles.
Another powerful and sustainable strategy is the use of intramolecular Diels-Alder (IMDA) reactions. researchgate.netorganicreactions.orgorganic-chemistry.orgwikipedia.org This approach enables the construction of the bicyclic hexahydroindole core in a single, highly stereoselective step from an acyclic precursor, often under mild conditions. organicreactions.orgorganic-chemistry.org The efficiency of the IMDA reaction is enhanced by the pre-organization of the diene and dienophile within the same molecule, which reduces the entropic barrier to cyclization. organicreactions.org This method is particularly valuable for creating complex polycyclic systems with high degrees of stereocontrol. wikipedia.org
| Synthetic Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Tungsten-Mediated Dearomatization | Sequential protonation, electrophilic/nucleophilic addition, and reduction of coordinated indolines. | High stereochemical control; access to diverse functional groups. | N/A |
| Intramolecular Diels-Alder (IMDA) | [4+2] cycloaddition of a tethered diene and dienophile. | High atom economy; rapid construction of bicyclic core; excellent stereoselectivity. | researchgate.netorganicreactions.orgorganic-chemistry.orgwikipedia.org |
| Palladium-Catalyzed Domino Reactions | Coupling/cyclization of 1,6-enynes with aryl halides. | Efficient and general route to functionalized hexahydroindoles. | N/A |
Chemo- and Regioselective Functionalization Strategies
Once the hexahydroindole core is assembled, its further elaboration often requires precise control over the site of new bond formation. Modern synthetic chemistry offers a powerful toolkit for achieving high levels of chemo- and regioselectivity. mdpi.commdpi.comburleylabs.co.uk
Organocatalysis has emerged as a key technology for the selective functionalization of indole derivatives. For example, chiral phosphoric acid catalysts have been successfully employed for the asymmetric selenofunctionalization of tryptamine (B22526) derivatives, leading to hexahydropyrrolo[2,3-b]indoles with high enantioselectivity. nih.govd-nb.infobeilstein-journals.orgbeilstein-journals.orgnih.gov This reaction proceeds via the activation of both the tryptamine and the selenium reagent by the bifunctional catalyst, ensuring a controlled cyclization. nih.govbeilstein-journals.org
Furthermore, the combination of biocatalysis and chemocatalysis in chemo-enzymatic cascades presents a sustainable approach for regioselective C-H functionalization. nih.gov Enzymes, such as halogenases, can selectively activate specific C-H bonds on the indole ring under aqueous conditions, which can then be subjected to metal-catalyzed cross-coupling reactions. nih.gov This strategy leverages the exquisite selectivity of enzymes to overcome challenges in differentiating between sterically and electronically similar C-H bonds. mdpi.comnih.gov Direct C-H functionalization of the indole nucleus using transition metal catalysts is another rapidly advancing area, providing atom-economical routes to functionalized derivatives. rsc.orgnih.gov
Integration of Computational Design in Synthetic Planning
Computational chemistry has become an indispensable tool in modern synthetic planning, enabling chemists to predict reaction outcomes, understand mechanisms, and design more efficient synthetic routes. nih.govresearchgate.net In the context of hexahydroindole synthesis, Density Functional Theory (DFT) calculations are frequently used to elucidate reaction pathways and predict the stability of intermediates and transition states. researchgate.netacs.orgsemanticscholar.org
For instance, DFT calculations have been applied to understand the stereochemical outcomes of dearomatization reactions of indoles. researchgate.net By modeling the energies of different transition states, researchers can predict which diastereomer or enantiomer will be favored under specific catalytic conditions. rsc.org This predictive power accelerates the optimization of reaction conditions and reduces the need for extensive empirical screening. encyclopedia.pub Computational tools are also employed in the design of novel catalysts by modeling the interactions between the catalyst, substrate, and reagents, thereby guiding the development of more selective and active catalytic systems. nih.gov
Exploration of New Catalytic Systems for Asymmetric Synthesis
The biological activity of hexahydroindole derivatives is often dependent on their stereochemistry. Consequently, the development of new catalytic systems for asymmetric synthesis is a major focus of research. iosrjournals.orgfrontiersin.orgmdpi.commdpi.comchiralpedia.com
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be highly effective catalysts for a variety of asymmetric transformations leading to indole alkaloids. beilstein-journals.orgfrontiersin.org These catalysts operate by activating substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical course of the reaction. beilstein-journals.org They have been instrumental in the enantioselective synthesis of hexahydropyrrolo[2,3-b]indoles, achieving high yields and enantiomeric excesses (up to 89% ee). beilstein-journals.orgnih.gov
Beyond Brønsted acids, the field is continuously exploring novel transition-metal complexes and organocatalysts. chiralpedia.com The design of new chiral ligands for transition metals allows for precise control over the stereochemical outcome in reactions like hydrogenation and carbon-carbon bond formation. iosrjournals.org The development of cooperative catalytic systems, where multiple catalysts work in concert, is also a promising avenue for achieving transformations that are not possible with a single catalyst. mdpi.com
| Catalyst Type | Reaction | Key Feature | Reported Selectivity | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Selenofunctionalization of tryptamine | Bifunctional activation of substrate and reagent. | Up to 89% ee | beilstein-journals.orgnih.gov |
| Dirhodium(II) Carboxylate | Benzylic C-H Functionalization | Carbene transfer chemistry. | 84–99% ee | acs.org |
| Chiral NHC-Lewis Acid | Various Annulations | Cooperative catalysis enhances selectivity. | Reaction-dependent | mdpi.com |
Expanded Utility in Diverse Chemical Synthesis Fields
The 2,3,3a,4,5,7a-hexahydroindole core is not only a target in itself but also a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the field of natural product synthesis. nih.govresearchgate.netresearchgate.net Many indole alkaloids, a class of natural products with a wide range of biological activities, contain the hexahydroindole or a related saturated indole motif.
Synthetic strategies that provide access to functionalized hexahydroindoles are therefore enabling technologies for the total synthesis of these complex natural products. The ability to install various functional groups and control stereochemistry at multiple centers makes these scaffolds ideal starting points for constructing intricate polycyclic systems. For example, hexahydroindoles can serve as precursors for the synthesis of apparicine (B207867) and other complex indole alkaloids. researchgate.net Furthermore, their utility extends to the modular assembly of alkaloid libraries, which can accelerate drug discovery by providing rapid access to a diverse range of compounds for biological screening. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes to 2,3,3a,4,5,7a-hexahydroindole derivatives, and how do experimental conditions influence stereochemical outcomes?
- Methodological Answer : Non-stereocontrolled synthesis often employs Pictet–Spengler or Mannich-type reactions, utilizing protic acids (e.g., HCl, TFA) to condense tryptamine derivatives with carbonyl compounds. Stereochemical outcomes depend on solvent polarity, temperature, and catalyst choice (e.g., chiral Brønsted acids for enantioselectivity). For example, Hodgson et al. demonstrated that cyclization under acidic conditions yields racemic mixtures, while asymmetric catalysis with BINOL-derived phosphoric acids achieves up to 90% enantiomeric excess .
Q. How are structural and stereochemical configurations of hexahydroindole derivatives validated experimentally?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves absolute configurations (e.g., (3aS,7aR) stereodescriptors confirmed via single-crystal analysis) .
- NMR spectroscopy : H-H coupling constants (e.g., and ) distinguish chair vs. boat conformations in the hexahydroindole ring .
- Vibrational circular dichrometry (VCD) : Assigns configurations for non-crystalline intermediates .
Q. What biological activities are associated with hexahydroindole alkaloids, and how are these assays designed?
- Methodological Answer : Many derivatives exhibit acetylcholinesterase inhibition or serotonin receptor modulation. Assays typically involve:
- In vitro enzyme inhibition : IC values measured via Ellman’s method for acetylcholinesterase .
- Cell-based assays : HEK293 cells transfected with 5-HT receptors to quantify ligand binding via fluorescence polarization .
Q. What safety and handling protocols are critical for laboratory work with hexahydroindole intermediates?
- Methodological Answer : Due to potential neurotoxicity, researchers must:
- Use fume hoods for reactions involving volatile amines or acylating agents.
- Store light-sensitive intermediates (e.g., indole precursors) in amber vials under inert gas .
Advanced Research Questions
Q. How can stereocontrolled synthesis of hexahydroindoles address challenges in natural product total synthesis?
- Methodological Answer : Advanced strategies include:
- Organocatalytic asymmetric cyclization : Thiourea catalysts induce >95% ee in pyrroloindoline formation, as shown by Trost et al. .
- Transition-metal catalysis : Pd-catalyzed [3+2] cycloadditions of indole derivatives with vinyl epoxides yield tetracyclic cores with axial chirality .
- Dynamic kinetic resolution : Racemization-prone intermediates are resolved using enzyme-coupled systems (e.g., CAL-B lipase) .
Q. What biosynthetic pathways are proposed for hexahydroindole alkaloids, and how can isotopic labeling validate these mechanisms?
- Methodological Answer : Pathways often involve tryptophan decarboxylation followed by prenylation or methylation. Isotopic labeling (e.g., C-glucose feeding in Aspergillus cultures) tracks carbon flux into the indole ring. Spande et al. used N-tryptophan to confirm amine incorporation in pumiliotoxin biosynthesis .
Q. How do computational methods (e.g., DFT, molecular docking) enhance structural optimization of hexahydroindole-based drug candidates?
- Methodological Answer :
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., B3LYP/6-31G* optimizations for charge distribution analysis) .
- Molecular docking : AutoDock Vina screens binding poses against target proteins (e.g., 5-HT receptor homology models) to prioritize synthetic targets .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for hexahydroindole derivatives be reconciled?
- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., ring-flipping). Solutions include:
- Variable-temperature NMR : Identifies coalescence temperatures for interconverting conformers.
- NOESY/ROESY : Detects through-space correlations to confirm rigid substructures .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
